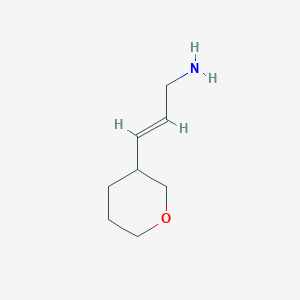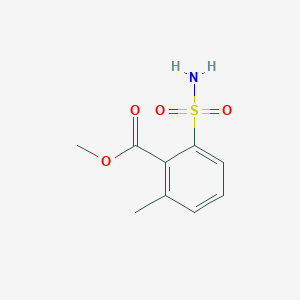
Methyl 2-methyl-6-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-6-sulfamoylbenzoate is an organic compound with the molecular formula C₉H₁₁NO₄S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-6-sulfamoylbenzoate typically involves the reaction of 2-methyl-6-chlorobenzoic acid methyl ester with sodium sulfamate. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like cuprous bromide. The mixture is heated to around 50°C and maintained at this temperature for about 10 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products. The filtrate is then concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The use of environmentally friendly solvents and catalysts, as well as efficient purification techniques, are crucial for industrial synthesis. The reaction conditions are carefully controlled to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-6-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methyl and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-6-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-6-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-sulfamoylbenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a methyl group.
Methyl 2-chlorosulfamoylbenzoate: Contains a chlorine atom instead of a methyl group.
Uniqueness
Methyl 2-methyl-6-sulfamoylbenzoate is unique due to the presence of both a methyl and a sulfamoyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H11NO4S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
methyl 2-methyl-6-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |
Clave InChI |
YIXNAACRZYUQQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)
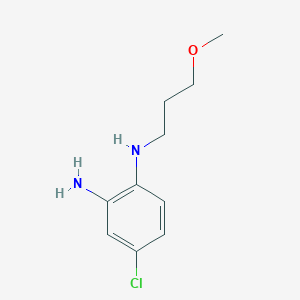
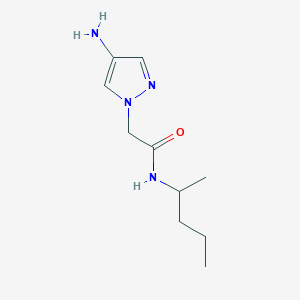
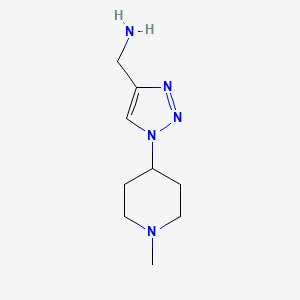
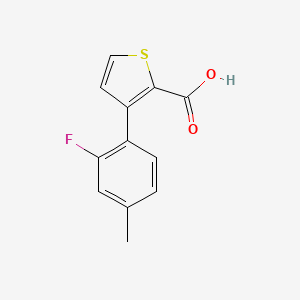
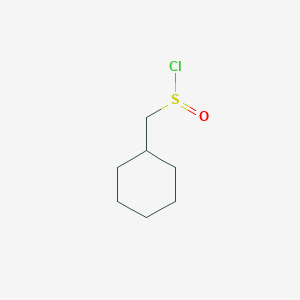
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
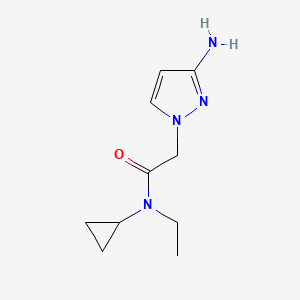

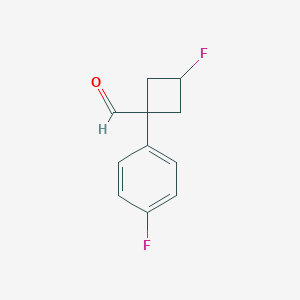
![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)

